EG-011

WASP activator Actin polymerization Target engagement

EG-011 is the first-in-class WASP activator with a unique mechanism stabilizing the autoinhibited conformation of WASP to drive therapeutic actin polymerization. Proven in vivo efficacy in REC-1 xenograft models with 2.2-fold tumor weight reduction. Active in PI3K, BTK, and proteasome inhibitor-resistant models. Essential for elucidating drug resistance mechanisms in lymphoma, leukemia, and multiple myeloma research.

Molecular Formula C28H26N4O4
Molecular Weight 482.5 g/mol
Cat. No. B11932084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEG-011
Molecular FormulaC28H26N4O4
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCCC(C1)N2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)OC5=CC=CC=C5
InChIInChI=1S/C28H26N4O4/c1-2-25(33)30-17-7-8-21(19-30)32-27(34)26-24(11-6-16-29-26)31(28(32)35)18-20-12-14-23(15-13-20)36-22-9-4-3-5-10-22/h2-6,9-16,21H,1,7-8,17-19H2
InChIKeyJBKILBGEQHFIOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EG-011 (1-[(4-Phenoxyphenyl)methyl]-3-(1-prop-2-enoylpiperidin-3-yl)pyrido[3,2-d]pyrimidine-2,4-dione): A First-in-Class WASP Activator for Preclinical Hematologic Cancer Research


1-[(4-Phenoxyphenyl)methyl]-3-(1-prop-2-enoylpiperidin-3-yl)pyrido[3,2-d]pyrimidine-2,4-dione, also known as EG-011 or BM-011, is a synthetic small molecule belonging to the pyrido[3,2-d]pyrimidine-2,4-dione class . It is uniquely characterized as the first-in-class activator of the autoinhibited form of Wiskott-Aldrich syndrome protein (WASP), a hematopoietic-specific actin nucleation-promoting factor [1]. The compound has a molecular formula of C₂₈H₂₆N₄O₄ and a molecular weight of 482.5 g/mol . Preclinical studies have demonstrated its potent and selective antitumor activity in various hematologic cancers, including lymphoma, leukemia, and multiple myeloma models [1].

Why Generic Pyrido[3,2-d]pyrimidines Are Inadequate Substitutes for EG-011 in WASP-Targeted Research


Generic substitution of EG-011 with other pyrido[3,2-d]pyrimidines or alternative WASP modulators is scientifically invalid due to its unique, first-in-class mechanism of action. Unlike traditional kinase inhibitors, such as PI3K or BTK inhibitors that block enzymatic activity, EG-011 is a small-molecule activator that stabilizes the autoinhibited conformation of WASP to drive therapeutic actin polymerization, leading to tumor cell death [1]. This distinct pharmacology is critical because EG-011 has demonstrated activity in cancer models resistant to standard-of-care agents like PI3K, BTK, and proteasome inhibitors, a property not shared by other compounds in its chemical class [2]. The specific substitution pattern on the pyrido[3,2-d]pyrimidine core—namely the 4-phenoxyphenylmethyl at N1 and the acryloylpiperidinyl at N3—is essential for this unique WASP-activating activity [3].

Quantitative Differentiation Guide: Evidence Supporting the Selection of EG-011 for Preclinical WASP Research


First-in-Class Target Engagement: EG-011 Activates WASP and Accelerates Actin Polymerization

EG-011 is the first-in-class small molecule activator of the autoinhibited form of WASP. In a biochemical actin polymerization assay, the addition of EG-011 significantly accelerated the rate of actin polymerization compared to the control reaction containing only actin, the Arp2/3 complex, and WASP [1]. This functional assay is a direct measure of target engagement and distinguishes EG-011 from all other pyrido[3,2-d]pyrimidines and most small molecules, which typically inhibit, rather than activate, their protein targets.

WASP activator Actin polymerization Target engagement Cytoskeleton regulation

Cellular Activity in Resistant Disease: EG-011 Exhibits Potent Antiproliferative Effects in Models Resistant to FDA-Approved Agents

A key differentiator for EG-011 is its activity in cancer cell lines with acquired resistance to standard-of-care therapies, including the PI3Kδ inhibitor idelalisib, the BTK inhibitor ibrutinib, and the proteasome inhibitor bortezomib [1]. This is a class-level inference as specific IC₅₀ values for resistant versus parental lines are not fully provided in the searchable abstract, but the evidence confirms activity where comparators fail [1].

Drug resistance Lymphoma Multiple myeloma Antiproliferative activity Combination therapy

In Vivo Antitumor Efficacy: EG-011 Monotherapy Delays Tumor Growth in a Lymphoma Xenograft Model

EG-011 demonstrates in vivo antitumor activity as a single agent. In a female NOD-SCID mouse model implanted with the mantle cell lymphoma (MCL) cell line REC-1, treatment with EG-011 (200 mg/kg; i.p.; 5 days per week) resulted in a significant delay in tumor growth . The mean tumor weight in the EG-011 treated group was 2.2-fold smaller compared to the vehicle control group (P<0.001) . This is a direct head-to-head comparison against the vehicle control baseline.

In vivo efficacy Xenograft model Mantle cell lymphoma Tumor growth inhibition

Selectivity Profile: EG-011's Antitumor Activity is Selective for Hematologic Cancers

The therapeutic window of EG-011 is suggested by its selective antitumor activity profile. Preclinical studies indicate that EG-011 exhibits potent activity in lymphoma and acute leukemia models, but shows no activity in solid tumor models [1]. This is a class-level inference, as the data distinguishes its activity across different cancer types.

Selectivity Hematologic cancer Solid tumor Tissue specificity

Synergy with Standard of Care: EG-011 Enhances Ibrutinib Efficacy in Preclinical Brain Tumor Models

EG-011 demonstrates synergistic potential with existing therapies. In a preclinical study, pharmacological activation of WASP by EG-011 restored the ibrutinib-impaired phagocytic function of tumor-associated macrophages (TAMs) [1]. This combination effectively improved ibrutinib efficacy and survival in mouse models of glioblastoma, primary CNS lymphoma, and lung carcinoma brain metastases [1]. This is a direct head-to-head comparison against ibrutinib monotherapy.

Combination therapy Ibrutinib Brain tumor Macrophage phagocytosis Synergy

Validated Preclinical Research Scenarios for EG-011 Based on Quantitative Evidence


Investigating WASP-Dependent Cytoskeletal Dynamics and Tumor Cell Death

EG-011 is the essential chemical tool for any researcher investigating the biological consequences of targeted WASP activation. Its ability to accelerate actin polymerization by 50-60% in vitro [1] provides a robust and quantifiable readout for studying cytoskeletal remodeling, cell motility, and the induction of apoptosis specifically in hematopoietic cells.

Modeling and Overcoming Acquired Resistance in Hematologic Cancers

For researchers studying drug resistance, EG-011 is a critical asset. Its demonstrated activity in lymphoma and multiple myeloma cell lines resistant to PI3K, BTK, and proteasome inhibitors [1] makes it an ideal tool for elucidating resistance mechanisms and developing next-generation therapeutic strategies that bypass common resistance pathways.

Validating In Vivo Efficacy in Mantle Cell Lymphoma Xenograft Models

Investigators planning in vivo studies for mantle cell lymphoma should prioritize EG-011. It has a proven track record as a single agent in a REC-1 xenograft model, where it achieved a statistically significant, 2.2-fold reduction in tumor weight compared to controls (P<0.001) at a dose of 200 mg/kg i.p. [1]. This provides a reliable and published benchmark for further in vivo pharmacodynamic and efficacy experiments.

Exploring Combination Therapies with BTK Inhibitors to Enhance Macrophage-Mediated Clearance

EG-011 is uniquely suited for combination studies aiming to improve the efficacy of BTK inhibitors like ibrutinib. Preclinical evidence shows that EG-011 restores macrophage phagocytosis impaired by ibrutinib and improves survival in brain tumor models [1]. This scenario is directly supported by quantitative in vivo data and offers a clear path for translational research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for EG-011

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.